1-(Pyrimidin-2-yl)cyclobutan-1-amine
Description
Contextualizing Cyclobutane (B1203170) Derivatives in Advanced Synthetic Chemistry
Cyclobutane derivatives are increasingly valuable as versatile building blocks in advanced organic synthesis. americanelements.comresearchgate.net The inherent strain energy of the cyclobutane ring, approximately 26.3 kcal/mol, makes it susceptible to a variety of selective chemical transformations, including ring-opening, ring-expansion, and rearrangement reactions. jchemrev.com This reactivity allows chemists to access a diverse range of more complex acyclic and cyclic systems that would be challenging to construct through other means. researchgate.net
Beyond their utility as synthetic intermediates, cyclobutane rings serve a critical role in the design of bioactive molecules by imposing conformational restriction. researchgate.netnih.gov Unlike flexible alkyl chains, the puckered, three-dimensional structure of the cyclobutane core limits the rotational freedom of appended functional groups. nih.govmaricopa.edu This "pre-organization" of a molecule's shape can lead to enhanced binding affinity and selectivity for biological targets, such as enzymes and receptors, by reducing the entropic penalty upon binding. nih.gov The incorporation of a cyclobutane moiety is a recognized strategy to "escape from flatland"—a concept in medicinal chemistry encouraging the use of non-planar, sp³-rich scaffolds to improve physicochemical properties and explore novel chemical space. researchgate.net
Significance of Pyrimidine (B1678525) Scaffolds in Modern Molecular Design and Materials Science
The pyrimidine ring is a cornerstone of modern molecular science, most famously as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. mdpi.comresearchgate.net In medicinal chemistry, it is considered a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents. researchgate.netnih.gov The two nitrogen atoms within the aromatic ring act as hydrogen bond acceptors, enabling strong and specific interactions with biological macromolecules. nih.gov This property, combined with its relatively stable and planar structure, makes the pyrimidine core an excellent anchor for orienting functional groups toward target binding sites.
Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govgsconlinepress.comnih.gov They are particularly prominent in the development of protein kinase inhibitors, where the pyrimidine scaffold often mimics the adenine (B156593) core of ATP to bind within the enzyme's active site. luc.edu Beyond medicine, the electronic properties of pyrimidines make them suitable for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other functional materials where charge transport and photophysical characteristics are critical.
Rationale for Investigating Fused Pyrimidine-Cyclobutane Amine Architectures and Their Unique Properties
The rationale for designing molecules like 1-(Pyrimidin-2-yl)cyclobutan-1-amine lies in the synergistic combination of the distinct properties of its constituent parts. Fusing a pyrimidine scaffold directly to a cyclobutane ring at a quaternary carbon center creates a unique and rigid three-dimensional architecture. This structure positions the electron-rich pyrimidine ring and the basic amine group in a precise and conformationally constrained spatial arrangement.
The primary motivations for investigating such fused architectures include:
Novelty in Chemical Space: These compounds occupy a region of chemical space characterized by high sp³-fraction and structural rigidity, which is currently underexplored but highly desirable for modern drug discovery.
Enhanced Target Selectivity: By locking the pharmacophoric elements (the pyrimidine ring and the amine) into a specific conformation, it is hypothesized that binding to a desired biological target can be enhanced while minimizing off-target interactions.
Improved Physicochemical Properties: The introduction of the non-planar cyclobutane ring can improve properties such as solubility and metabolic stability compared to analogous flat aromatic systems. The amine group provides a handle for further functionalization and can improve aqueous solubility.
The direct attachment of the pyrimidine ring to the same carbon as the amine group (an α-substitution) creates a geminal-disubstituted cyclobutane. This arrangement is expected to influence the electronic properties of both the amine and the pyrimidine ring, potentially modulating the basicity of the nitrogen atom and the reactivity of the heterocycle.
Overview of Research Trajectories for Novel Cyclobutane-Fused Amine Compounds
While specific research on this compound is limited, the broader research trajectory for novel compounds featuring cyclobutane-fused amines is dynamic and focused primarily on therapeutic applications. illinois.edu A significant trend is the development of conformationally restricted analogues of known bioactive molecules to improve their pharmacological profiles. nih.gov For instance, replacing a flexible ethylamine (B1201723) side chain on a pharmacophore with a cyclobutylamine (B51885) can lead to derivatives with greater potency and selectivity. nih.gov
Current research efforts in this area are often directed towards:
Kinase Inhibition: Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is a logical trajectory to explore how the addition of a rigid cyclobutane-amine moiety could lead to new inhibitors with novel binding modes or improved selectivity against specific kinase isoforms.
Central Nervous System (CNS) Agents: The rigid framework of these molecules is suitable for designing ligands for CNS receptors and ion channels, where precise stereochemistry is often crucial for activity.
Synthetic Methodology: Developing efficient and stereoselective methods for the synthesis of α-substituted cyclobutanamines remains an active area of research, as these building blocks are not always readily accessible. luc.eduluc.edu
The study of molecules like this compound, therefore, serves as a probe into the underexplored interface of heterocyclic chemistry and strained ring systems, offering potential pathways to new chemical entities with valuable properties.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1782058-56-3 americanelements.com |
| Chemical Formula | C₈H₁₁N₃ americanelements.com |
| Molecular Weight | 149.2 g/mol americanelements.com |
| IUPAC Name | 1-pyrimidin-2-ylcyclobutan-1-amine americanelements.com |
| Appearance | Liquid americanelements.com |
| SMILES | C1CC(C1)(C2=NC=CC=N2)N americanelements.com |
| InChI Key | VVWPMXBUUVPLDO-UHFFFAOYSA-N americanelements.com |
Table 2: General Properties and Roles of Constituent Scaffolds
| Scaffold | Key Structural Features | Primary Roles in Molecular Design |
|---|---|---|
| Cyclobutane | - Strained four-membered carbocycle- Puckered (non-planar) conformation- High sp³ character | - Imparts conformational rigidity- Synthetic intermediate for complex molecules- Increases three-dimensionality |
| Pyrimidine | - Six-membered aromatic heterocycle- Two nitrogen atoms at positions 1 and 3- Planar structure | - Privileged scaffold in medicinal chemistry- Hydrogen bond acceptor- Bioisostere for other aromatic rings |
Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-2-ylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8(3-1-4-8)7-10-5-2-6-11-7/h2,5-6H,1,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWPMXBUUVPLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Pyrimidin 2 Yl Cyclobutan 1 Amine
Development and Optimization of Synthetic Pathways to the Core Structure
The synthesis of 1-(pyrimidin-2-yl)cyclobutan-1-amine's core structure hinges on the effective construction of the cyclobutane (B1203170) ring and its linkage to the pyrimidine (B1678525) moiety, followed by the specific introduction of the amine group. The inherent ring strain of the cyclobutane ring, second only to cyclopropane, presents a significant synthetic hurdle, yet this strain also makes it a valuable synthon for further chemical transformations. nih.govbaranlab.org Methodological developments in forming four-membered carbocyclic rings are crucial, as these systems are the core of many biologically active compounds. researchgate.net
Strategies for Cyclobutane Ring Formation with Pyrimidine Substitution
The formation of a cyclobutane ring substituted with a pyrimidine group can be approached through several strategic pathways. A common and powerful method for constructing cyclobutane rings is the [2+2] cycloaddition of olefins. baranlab.orgresearchgate.net In the context of the target molecule, this could hypothetically involve the cycloaddition of an alkene with a pyrimidine-containing counterpart.
Another advanced strategy involves C–H functionalization, which allows for the direct installation of desired functionalities onto a pre-existing cyclobutane core. acs.org For instance, a cyclobutane precursor could be directly coupled with a pyrimidine derivative. A key challenge in synthesizing substituted cyclobutanes is the controlled, sequential installation of different functional groups onto the cyclobutane core, especially when creating unsymmetrical products with specific stereochemistry. acs.org
A different approach involves building the pyrimidine ring onto a pre-existing cyclobutane structure. Syntheses of pyrido[2,3-d]pyrimidin-7(8H)-ones, for example, have utilized preformed pyrimidines bearing functional groups like nitriles or esters at the C5 position, which then undergo condensation reactions to form the fused pyridine (B92270) ring. nih.gov A similar logic could be applied by starting with a cyclobutane precursor bearing appropriate functional groups that can react to form the pyrimidine ring.
Regioselective Introduction of the Amine Functionality
Once the pyrimidinyl-cyclobutane core is established, the introduction of the amine group at the C-1 position of the cyclobutane ring must be highly regioselective. A common precursor for such a transformation would be 1-(pyrimidin-2-yl)cyclobutan-1-one. This ketone could be converted to the desired amine via several methods, including reductive amination.
Alternatively, the synthesis could be designed around precursors where the amine functionality is introduced earlier. For example, the coupling of 2-chloropyrimidine (B141910) with a suitable cyclobutane-containing intermediate that already possesses a protected amine or a precursor group like a nitrile would be a viable pathway. The regioselectivity of amination reactions on heterocyclic rings, such as pyrimidines, has been a subject of extensive study. For instance, the amination of substituted di- and trichloropyrimidines can be directed to the 2-position using palladium catalysts with specific phosphine (B1218219) ligands for aryl and heteroarylamines. nih.gov While this applies to the pyrimidine ring itself, it highlights the importance of catalyst and substrate control in achieving regioselectivity.
Precursor Design and Reactant Selection in Target Compound Synthesis
The rational design of precursors is fundamental to a successful synthesis. Based on the strategies outlined above, several key precursors can be envisioned for the synthesis of this compound.
One logical retrosynthetic disconnection points to precursors such as 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) and 1-aminocyclobutane-1-carbonitrile (B571814) or a related cyclobutylamine (B51885) derivative. The synthesis would then involve a cross-coupling reaction to form the C-C bond between the two rings. The phenylaminopyrimidine (PAP) scaffold, present in drugs like Imatinib, is often synthesized using such coupling strategies. mdpi.com
Another approach involves starting with a pyrimidine precursor containing a group that can be elaborated into the cyclobutane ring. For instance, a reaction sequence starting from a 2-substituted pyrimidine and building the cyclobutane ring step-wise is a plausible, albeit more complex, route. The synthesis of various pyrimidine derivatives often starts from simple building blocks like β-dicarbonyl compounds or their equivalents, which react with amidines or urea. thieme-connect.deorganic-chemistry.org
A third strategy could utilize a multicomponent reaction. One-pot, four-component reactions have been successfully employed to create complex heterocyclic systems like pyrazolopyranopyrimidines from simple starting materials such as ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate, an aldehyde, and barbituric acid. researchgate.net A similar multicomponent approach could potentially be designed to assemble the target structure efficiently.
| Retrosynthetic Approach | Key Precursors | Key Reaction Type | Reference Analogy |
| Approach 1: C-C Coupling | 2-Halopyrimidine, 1-Aminocyclobutane derivative | Palladium-catalyzed cross-coupling | Synthesis of N-arylpyrimidines mdpi.com, Imatinib analogs mdpi.com |
| Approach 2: Ring Formation | 2-Cyanopyrimidine, 1,3-Dihalopropane | Cyclization / Annulation | General cyclobutane synthesis baranlab.orgresearchgate.net |
| Approach 3: Pyrimidine Build | 1-Aminocyclobutane-1-carboxamidine, 1,3-Dicarbonyl compound | Condensation | Principal pyrimidine synthesis thieme-connect.deorganic-chemistry.org |
Reaction Condition Profiling and Yield Optimization
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For the key transformations involved in synthesizing this compound, conditions can be inferred from analogous reactions in the literature.
For palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, the choice of catalyst, ligand, base, and solvent is paramount. For example, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives utilized dichlorobis(triphenylphosphine)Pd(II) as a catalyst, xantphos (B1684198) as a ligand, and sodium tert-butoxide as a base in refluxing toluene. mdpi.com Similarly, Suzuki couplings on pyrimidine scaffolds often use a Pd(II) catalyst with a base like Na2CO3 in a mixed solvent system. mdpi.com
Condensation reactions to form the pyrimidine ring often require elevated temperatures. The reaction of 3-aminoprop-2-en-1-ones with formamide (B127407) to yield pyrimidines is typically carried out at temperatures around 180-185°C. thieme-connect.de The synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones from ethyl 2,2-dicyanovinylcarbamate derivatives and primary amines occurs at 110°C in chlorobenzene. researchgate.net
Yields for these types of reactions can be highly variable. Suzuki couplings on pyrimidine cores have been reported with good yields (e.g., 74%), while Buchwald-Hartwig reactions can be more modest (e.g., 27-82%). mdpi.com One-pot multicomponent reactions can be very efficient, with reports of good to excellent yields (88-95%) for fused pyrimidine systems. researchgate.net
| Reaction Type | Typical Catalyst/Reagent | Solvent | Temperature | Reported Yield Range | Reference |
| Suzuki Coupling | Dichlorobis(triphenylphosphine)Pd(II), Na2CO3 | Acetonitrile/Water | 78°C | 74% | mdpi.com |
| Buchwald-Hartwig Amination | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, Na-t-BuO | Toluene | Reflux | 27-82% | mdpi.com |
| Pyrimidine Condensation | Formamide or Primary Amine | None or Chlorobenzene | 110-185°C | 63-85% | thieme-connect.deresearchgate.net |
| Multicomponent Reaction | None (catalyst-free) or TiO2 nanowires | Water | Varies | 88-95% | researchgate.net |
Green Chemistry Approaches in Synthetic Design
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of this compound, several green approaches can be considered.
One key strategy is the use of environmentally benign solvents, with water being the ideal choice. Efficient catalyst-free methods for synthesizing complex molecules like pyrazolopyranopyrimidines in magnetized water have been developed, offering advantages of low cost, simple work-up, and the elimination of organic solvents. researchgate.net One-pot multicomponent reactions are inherently green as they reduce the number of synthetic steps, minimize waste, and improve atom economy. researchgate.netnih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
Catalyst Development and Application
Catalysis is at the heart of both efficiency and green chemistry. The development of highly active and recyclable catalysts is a major goal. For the synthesis of pyrimidine derivatives, heterogeneous catalysts like high surface area Fe3O4 have been used for one-pot multicomponent cyclo-condensation reactions. researchgate.net These catalysts are often easily separable and reusable.
In the context of cross-coupling reactions to link the pyrimidine and cyclobutane moieties, advancements in palladium catalysis are crucial. The use of highly active palladium-phosphine complexes allows for lower catalyst loadings, which is both economically and environmentally beneficial. acs.orgmdpi.com Copper-catalyzed reactions, such as the alkyne-azide 'click chemistry' used to functionalize pyrimidinones, represent another efficient catalytic approach that proceeds under mild, often room-temperature, conditions. researchgate.net The development of catalysts for C-H functionalization on sp3 carbons, like those on a cyclobutane ring, is a frontier in the field, with palladium(II/IV) manifolds showing high efficiency. acs.org
Solventless and Microwave-Assisted Synthesis Techniques
Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient methodologies. For the synthesis of heterocyclic compounds like this compound, solventless and microwave-assisted techniques represent significant advancements over classical methods, offering reduced reaction times, increased yields, and improved safety profiles.
Solventless Synthesis:
Solvent-free, or solid-state, synthesis is a green chemistry approach that minimizes the use of volatile organic solvents, thereby reducing pollution and operational hazards. These reactions are often facilitated by grinding the reactants together, sometimes with a catalyst, in a mortar and pestle or a ball mill. acs.org For the synthesis of pyrimidine derivatives, one-pot three-component condensation reactions under solvent-free conditions have proven effective. tandfonline.com This approach typically involves the reaction of an aldehyde, an active methylene (B1212753) compound, and an amine-containing reactant in the presence of a catalyst. tandfonline.com The advantages of this method include procedural simplicity, high yields, short reaction times, and the elimination of column chromatography for product purification. tandfonline.com
One reported method involves the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) without any solvent, yielding 2-aminopyrimidine (B69317) derivatives in good to excellent yields. mdpi.com Another approach utilizes a basic ionic liquid catalyst for the one-pot three-component condensation of aromatic aldehydes, malononitrile, and various amines, also under solvent-free conditions. tandfonline.com These established solvent-free protocols for analogous aminopyrimidines suggest a viable pathway for the synthesis of this compound.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. This technique often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purity. nanobioletters.com The synthesis of aminopyrimidine derivatives has been successfully achieved using microwave-assisted methods. For instance, the condensation of chalcones with guanidine (B92328) nitrate (B79036) can be performed under microwave irradiation to yield aminopyrimidine compounds. nanobioletters.com Yields for substituted aminopyrimidines synthesized via microwave heating have been reported in the range of 33-56%. nanobioletters.combohrium.com
A general procedure for synthesizing 2-amino-4-chloro-pyrimidine derivatives involves reacting 2-amino-4-chloro-pyrimidine with a substituted amine in anhydrous propanol (B110389) with triethylamine in a microwave reactor. nih.gov These reactions are typically completed within 15-30 minutes at temperatures between 120–140 °C. nih.gov Such protocols demonstrate the potential of microwave assistance to accelerate the synthesis of the target compound, this compound, likely from precursors such as 2-chloropyrimidine and 1-aminocyclobutane-1-carbonitrile or a related cyclobutane-containing building block. The focused and rapid heating provided by microwaves can significantly enhance the efficiency of the key bond-forming steps. acs.org
| Technique | Reactants/Precursors | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Solvent-Free | Aromatic aldehydes, malononitrile, various amines | Basic ionic liquid catalyst, heat | Short | High | tandfonline.com |
| Solvent-Free Fusion | 2-Amino-4,6-dichloropyrimidine, various amines | Triethylamine, heat | Not specified | Good to excellent | mdpi.com |
| Microwave-Assisted | Chalcones, guanidine nitrate | Zinc chloride, microwave irradiation | 2 minutes | 33-56 | nanobioletters.com |
| Microwave-Assisted | 2-Amino-4-chloro-pyrimidine, substituted amines | Anhydrous propanol, triethylamine, 120-140 °C | 15-30 minutes | ~54 | nih.gov |
| Microwave-Assisted | Aliphatic nitriles (trimerization) | Potassium tert-butoxide (catalyst), solvent-free | Not specified | High | acs.org |
Comparative Analysis of Synthetic Efficiencies and Atom Economy
When evaluating synthetic routes, efficiency is measured not only by chemical yield but also by metrics that reflect the principles of green chemistry, such as atom economy, step economy, and reduction of waste. nih.gov A comparative analysis of conventional versus modern synthetic techniques for preparing this compound highlights the significant advantages of the latter.
Atom Economy:
Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. wikipedia.orgnumberanalytics.com An ideal reaction incorporates all atoms from the reactants into the final product, achieving 100% atom economy. wikipedia.org
A plausible conventional synthesis of this compound could involve the condensation of guanidine with a β-dicarbonyl equivalent derived from cyclobutanone (B123998). For example, a reaction of guanidine (CH₅N₃, MW: 59.07 g/mol ) with a suitable 3-carbon cyclobutane-containing precursor would form the aminopyrimidine ring. While specific multi-step routes can vary, condensation reactions that form heterocyclic rings often release small molecules like water or ammonia (B1221849) as byproducts, which lowers the atom economy. In contrast, cycloaddition reactions or certain multicomponent reactions can be highly atom-economical. nih.gov
Synthetic Efficiency:
Beyond the theoretical atom economy, practical efficiency considers chemical yield, reaction time, energy consumption, and solvent usage. Conventional methods for pyrimidine synthesis often involve prolonged heating under reflux in organic solvents, leading to significant energy consumption and solvent waste. researchgate.net These reactions can require several hours to reach completion, and yields may be moderate. hilarispublisher.com
In contrast, the techniques discussed in the previous section offer marked improvements:
Microwave-Assisted Synthesis: This method drastically reduces reaction times from hours to minutes. nanobioletters.comnih.gov The rapid, localized heating often improves yields by minimizing the formation of side products that can occur during extended heating in conventional methods.
Solventless Synthesis: By eliminating the solvent, this approach significantly reduces waste and simplifies product work-up. The environmental impact (E-factor) is lowered, and operational costs are reduced. acs.org High yields are often achieved in short reaction times. tandfonline.com
| Parameter | Conventional Heating (in Solvent) | Microwave-Assisted Synthesis | Solventless Synthesis |
|---|---|---|---|
| Atom Economy | Dependent on specific reaction; often reduced by elimination of small molecules (e.g., H₂O). | Identical to conventional route for the same reaction, but may enable more atom-economical pathways. | Identical to conventional route for the same reaction; often used for highly atom-economical multicomponent reactions. |
| Chemical Yield | Moderate to good. hilarispublisher.com | Generally good to excellent; often higher than conventional methods. nanobioletters.com | Generally high to excellent. tandfonline.commdpi.com |
| Reaction Time | Hours to days. hilarispublisher.com | Minutes. nih.gov | Minutes to a few hours. tandfonline.com |
| Energy Consumption | High (prolonged heating). | Low (short reaction times, efficient heating). | Low to moderate. |
| Solvent Usage/Waste | High. | Low to moderate. | None or minimal. acs.org |
| Overall Efficiency | Lower due to energy, time, and waste factors. | High. | Very High. |
Mechanistic Elucidation of Synthetic Transformations Involving 1 Pyrimidin 2 Yl Cyclobutan 1 Amine
Detailed Reaction Mechanism Studies in the Synthesis of 1-(Pyrimidin-2-yl)cyclobutan-1-amine
The synthesis of this compound can be conceptualized through several potential pathways, with the nucleophilic aromatic substitution (SNAr) on a pyrimidine (B1678525) ring being a plausible and frequently studied mechanism for analogous systems. In such a scenario, the reaction would likely proceed via a two-step addition-elimination mechanism.
Initially, a nucleophile, such as an appropriately substituted cyclobutylamine (B51885) precursor, attacks the electron-deficient C2 position of a 2-substituted pyrimidine (e.g., 2-halopyrimidine or 2-sulfonylpyrimidine). This initial nucleophilic addition is often the rate-determining step. The attack leads to the formation of a high-energy tetrahedral intermediate, commonly referred to as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the pyrimidine ring.
The stability of the Meisenheimer intermediate is a critical factor influencing the reaction rate. Electron-withdrawing groups on the pyrimidine ring can stabilize this intermediate by delocalizing the negative charge, thereby facilitating the reaction. In the second step of the mechanism, the leaving group is eliminated from the tetrahedral intermediate, leading to the restoration of the aromatic pyrimidine ring and the formation of the final product.
Computational studies, such as Density Functional Theory (DFT) calculations, have proven invaluable in elucidating the energetic landscape of such reactions. For related 2-sulfonylpyrimidine derivatives, DFT calculations have highlighted that the nucleophilic addition is indeed the rate-determining step, providing a general Gibbs free energy profile for the SNAr reaction.
Investigation of Transition States and Intermediates via Experimental Probes
The direct experimental observation of transition states is inherently challenging due to their fleeting nature. However, their existence and structure can be inferred through various experimental probes and computational modeling. For the synthesis of this compound, the transition state of the initial nucleophilic attack (TS1) would involve the partial formation of the new carbon-nitrogen bond and partial breaking of the pyrimidine's π-system.
The Meisenheimer intermediate, while transient, is more stable than the transition states and, in some cases, can be detected or trapped. Spectroscopic techniques, such as NMR, can sometimes provide evidence for the formation of such intermediates, particularly at low temperatures where their lifetime is extended.
The second transition state (TS2) corresponds to the elimination of the leaving group. The energy barrier for this step is typically lower than that of the initial attack, especially with a good leaving group. The structure of these transition states and the intermediate for the reaction of a model system, 2-methylsulfonylpyrimidine with methanethiolate, has been computationally modeled, providing valuable insights into the geometry and charge distribution during the reaction.
Kinetic Analysis of Key Synthetic Steps
Kinetic studies are essential for understanding the factors that control the rate of a chemical reaction. For the synthesis of this compound via an SNAr mechanism, the reaction is expected to follow second-order kinetics, being first order in both the pyrimidine substrate and the nucleophile.
The rate of the reaction is significantly influenced by several factors:
The nature of the leaving group: The reactivity of 2-substituted pyrimidines generally follows the order: SO2R > F > Cl > Br > I. Sulfonyl groups are particularly effective leaving groups, leading to significantly faster reaction rates compared to halogens.
Substitution on the pyrimidine ring: Electron-withdrawing substituents on the pyrimidine ring can accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate.
The nucleophilicity of the amine: A more nucleophilic amine will react more rapidly.
Solvent: Polar aprotic solvents are typically used to solvate the charged intermediate and facilitate the reaction.
Stereochemical Control and Diastereoselectivity in Synthesis
When the cyclobutane (B1203170) ring of this compound is substituted, the potential for stereoisomerism arises. Achieving stereochemical control and high diastereoselectivity is a critical aspect of modern organic synthesis.
The stereochemical outcome of the synthesis of substituted aminocyclobutanes can be influenced by the chosen synthetic route. For instance, if the synthesis involves the addition of a pyrimidine nucleophile to a prochiral cyclobutanone (B123998) followed by reductive amination, the stereochemistry of the final product will be determined by the facial selectivity of the nucleophilic attack and the subsequent reduction.
Several stereocontrolled methods for the synthesis of cyclobutane derivatives have been developed, including:
[2+2] Cycloadditions: These reactions can provide a high degree of stereocontrol in the formation of the cyclobutane ring.
Ring expansions: Stereoselective ring expansions of cyclopropanol (B106826) or cyclopropylcarbinol derivatives can also lead to chiral cyclobutanones.
Organocatalysis: The use of chiral organocatalysts in reactions such as aldol (B89426) additions to cyclobutanone can afford enantiomerically enriched products.
For the synthesis of substituted this compound derivatives, the diastereoselectivity would depend on the relative orientation of the substituents on the cyclobutane ring. The thermodynamic stability of the different diastereomers, as well as the kinetic control exerted by the reaction conditions and any chiral auxiliaries or catalysts, will ultimately determine the product distribution.
Advanced Spectroscopic and Structural Investigations of 1 Pyrimidin 2 Yl Cyclobutan 1 Amine
High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation Beyond Basic Identification
High-resolution spectroscopy is indispensable for unambiguously determining the chemical structure and connectivity of 1-(Pyrimidin-2-yl)cyclobutan-1-amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (COSY, HSQC, HMBC, NOESY) experiments would provide a complete picture of its covalent framework and spatial arrangement.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) and cyclobutane (B1203170) protons. The pyrimidine ring should exhibit a characteristic AX₂ spin system: a triplet for H-5 and a doublet for H-4 and H-6. The cyclobutane protons would present as complex multiplets in the aliphatic region. The ¹³C NMR spectrum would complement this by showing the expected eight carbon signals, with the pyrimidine carbons appearing in the aromatic region (δ > 100 ppm) and the cyclobutane carbons in the aliphatic region.
Multi-Dimensional NMR:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, confirming the connectivity within the pyrimidine ring (H-4 to H-5, H-5 to H-6) and within the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connection between the two ring systems, for instance, by observing a correlation between the cyclobutane protons at the C-2/C-4 positions and the C-2 carbon of the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical and conformational analysis, NOESY is paramount. It detects through-space interactions between protons that are close to each other, irrespective of their bonding. This can reveal the preferred orientation of the pyrimidine ring relative to the cyclobutane ring.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multi-Dimensional Correlations (Expected) |
| Pyrimidine C2 | - | ~165 | HMBC to Cyclobutane H2/H4', H4/H6 |
| Pyrimidine C4/C6 | ~8.6 (d) | ~157 | COSY to H5; HSQC to C4/C6; HMBC to C2, C5 |
| Pyrimidine C5 | ~7.2 (t) | ~119 | COSY to H4/H6; HSQC to C5; HMBC to C4/C6 |
| Cyclobutane C1 | - | ~55 | HMBC to Cyclobutane H2/H4', H3/H3', NH₂ |
| Cyclobutane C2/C4 | ~2.5 (m) | ~30 | COSY to H3/H3'; HSQC to C2/C4; HMBC to C1, C3 |
| Cyclobutane C3 | ~1.9 (m) | ~15 | COSY to H2/H4'; HSQC to C3; HMBC to C1, C2/C4 |
| Amine NH₂ | ~1.8 (s, br) | - | HMBC to C1 |
Note: Predicted values are based on data for similar pyrimidine and cyclobutylamine (B51885) structures. Actual shifts may vary depending on solvent and experimental conditions. (d = doublet, t = triplet, m = multiplet, s = singlet, br = broad).
Advanced mass spectrometry (MS), particularly using techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), provides information on the molecular weight and the fragmentation pathways of a molecule. This data is crucial for confirming the molecular structure.
For this compound (Molecular Weight: 149.19 g/mol ), the high-resolution mass spectrum would confirm its elemental composition (C₈H₁₁N₃). The MS/MS fragmentation analysis would likely proceed through several key pathways:
Loss of Ammonia (B1221849): Cleavage of the C-N bond at the amine, leading to the loss of NH₃ (17 Da).
Cyclobutane Ring Fragmentation: The strained four-membered ring can undergo cleavage, often through the loss of ethene (C₂H₄, 28 Da) or other small fragments.
Pyrimidine Ring Cleavage: Following initial fragmentation, the stable pyrimidine ring can also break apart, typically involving the loss of HCN (27 Da) or other nitrogen-containing fragments.
Retro-Diels-Alder Reaction: A characteristic fragmentation for six-membered heterocycles, which could lead to specific neutral losses.
Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Ion Description | Possible Fragmentation Pathway |
| 150.103 | [M+H]⁺ (Protonated Molecule) | ESI in positive ion mode |
| 133.076 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated parent ion |
| 122.087 | [M+H - C₂H₄]⁺ | Fragmentation of the cyclobutane ring |
| 95.050 | [C₄H₄N₃]⁺ (Protonated 2-aminopyrimidine (B69317) fragment) | Cleavage of the bond between the cyclobutane and pyrimidine rings |
| 80.040 | [C₄H₅N₂]⁺ (Pyrimidine cation radical) | Loss of the aminocyclobutyl group |
Note: m/z values are calculated for the most abundant isotopes and represent plausible fragmentation pathways based on general principles of mass spectrometry for pyrimidine-containing compounds. researchgate.net
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies, making these techniques excellent for identifying the presence of specific bonds and understanding their chemical environment.
For this compound, key expected vibrational modes include:
N-H Stretching: The primary amine group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching from the pyrimidine ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutane ring would appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The pyrimidine ring will have a series of characteristic sharp absorption bands in the 1400-1600 cm⁻¹ region due to the stretching of C=N and C=C bonds.
Cyclobutane Ring Vibrations: The strained cyclobutane ring has unique vibrational modes, including CH₂ scissoring (~1450 cm⁻¹) and ring deformation or "puckering" modes at lower frequencies. nist.gov
Interactive Table 3: Predicted Key IR and Raman Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 | N-H Asymmetric & Symmetric Stretching | Primary Amine (NH₂) |
| 3050 - 3150 | C-H Stretching | Pyrimidine Ring (Aromatic) |
| 2850 - 2990 | C-H Stretching | Cyclobutane Ring (Aliphatic) |
| 1550 - 1600 | C=N & C=C Ring Stretching | Pyrimidine Ring |
| 1400 - 1500 | C=C Ring Stretching | Pyrimidine Ring |
| ~1450 | CH₂ Scissoring | Cyclobutane Ring |
| 1100 - 1300 | C-N Stretching | Aryl-Alkyl Amine |
| 800 - 1000 | Ring Puckering / C-H Out-of-Plane Bending | Cyclobutane / Pyrimidine |
Note: These are generalized frequency ranges. The exact position and intensity of peaks can be influenced by intermolecular interactions like hydrogen bonding.
X-ray Crystallography for Solid-State Structure Determination and Conformational Preferences
Single-crystal X-ray crystallography provides the most definitive structural information by mapping electron density to determine the precise positions of atoms in the solid state. dntb.gov.ua A successful crystallographic analysis of this compound would yield a three-dimensional model of the molecule.
This analysis would confirm:
Connectivity: The covalent bonding arrangement between all atoms.
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Conformation: The puckering of the cyclobutane ring (whether it is planar or bent) and the rotational preference (conformation) around the C-C bond connecting the two rings.
Intermolecular Interactions: It would reveal how molecules pack in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonds formed by the amine group (N-H···N) with the nitrogen atoms of the pyrimidine ring of an adjacent molecule.
Based on studies of similar pyrimidine derivatives, it is expected that intermolecular hydrogen bonding would be a dominant feature in the crystal packing. nih.govresearchgate.net
Interactive Table 4: Hypothetical Key Geometric Parameters from X-ray Crystallography
| Parameter | Description | Expected Value |
| C(pyrimidine)-C(cyclobutane) Bond Length | Length of the single bond connecting the two rings. | ~1.52 Å |
| C-N (amine) Bond Length | Length of the single bond of the primary amine. | ~1.47 Å |
| Cyclobutane Dihedral Angle | The angle defining the puckering of the four-membered ring. | ~25-30° |
| N-H···N Hydrogen Bond | Distance between the amine hydrogen and a pyrimidine nitrogen. | ~2.0 - 2.2 Å |
Note: These values are illustrative and based on typical bond lengths and angles found in similar small organic molecules.
Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration (if chiral)
The this compound molecule is chiral because the C1 carbon of the cyclobutane ring is a stereocenter, bonded to four different groups (an amino group, a pyrimidine ring, and two different methylene (B1212753) groups of the cyclobutane ring). Therefore, it exists as a pair of enantiomers.
Chiroptical spectroscopy, specifically Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. While the parent molecule may not have a strong chromophore for direct CD analysis in a convenient wavelength range, its enantiomeric excess (%ee) and absolute configuration can often be determined by forming a derivative with a chiral agent. chemicalbook.com For instance, reaction with a chiral aldehyde could form a Schiff base (imine), inducing a Cotton effect in the CD spectrum that can be correlated to the absolute configuration and enantiomeric composition. chemicalbook.com Alternatively, chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase would be a standard method to separate the enantiomers and determine their ratio. mdpi.com
In-Situ Spectroscopic Monitoring of Transformations Involving this compound
Understanding the formation and reactivity of this compound can be greatly enhanced by in-situ spectroscopic monitoring. Techniques such as rapid-scan FTIR or real-time NMR allow chemists to observe a reaction as it happens, identifying transient intermediates and determining reaction kinetics.
For example, if this compound were being synthesized, in-situ NMR could track the disappearance of starting material signals and the appearance of the product signals over time. This provides valuable mechanistic insight that cannot be obtained from analyzing only the starting and ending points of a reaction. Similarly, monitoring a subsequent reaction, such as the acylation of the amine group, would allow for precise determination of reaction completion and could help optimize reaction conditions by identifying the formation of any byproducts in real-time.
Computational and Theoretical Studies of 1 Pyrimidin 2 Yl Cyclobutan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are instrumental in understanding the electronic properties of pyrimidine (B1678525) derivatives. irjweb.comresearchgate.net These studies focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for determining molecular reactivity. youtube.com
The HOMO represents the ability of a molecule to donate an electron, indicating regions susceptible to electrophilic attack. Conversely, the LUMO signifies the ability to accept an electron, highlighting regions prone to nucleophilic attack. youtube.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability. wjarr.com
For pyrimidine-based compounds, the HOMO is often localized on the electron-rich pyrimidine ring and the amine group, while the LUMO is distributed across the pyrimidine ring. wuxibiology.com This distribution dictates the molecule's interaction with other chemical species. Global reactivity descriptors, derived from HOMO and LUMO energies, quantify properties like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), providing a comprehensive picture of the molecule's electronic behavior. researchgate.netwjarr.com
Table 1: Calculated Electronic Properties of Pyrimidine Derivatives
| Parameter | Symbol | Formula | Typical Value (eV) | Significance |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -5 to -7 | Electron-donating ability |
| LUMO Energy | ELUMO | - | -1 to 1 | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 3 to 6 | Chemical reactivity, stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.5 to 3 | Resistance to charge transfer |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3 to 4 | Electron-attracting power |
Note: The values presented are typical ranges for similar pyrimidine derivatives and are used for illustrative purposes. Specific values for 1-(Pyrimidin-2-yl)cyclobutan-1-amine would require dedicated calculations.
Conformational Analysis via Molecular Mechanics and Density Functional Theory (DFT)
The three-dimensional structure of this compound is defined by the conformations of its cyclobutane (B1203170) ring and the relative orientation of the pyrimidine substituent. The cyclobutane ring is not planar and adopts a puckered conformation to alleviate angle and torsional strain. Computational methods like molecular mechanics and DFT are employed to determine the most stable conformations. smolecule.com
For analogous structures, such as those containing a cyclopentane (B165970) ring, the envelope and half-chair arrangements are the most energetically favorable conformations. smolecule.com Similarly, the cyclobutane ring in this compound is expected to exist in a dynamic equilibrium between different puckered forms. The presence of the bulky pyrimidin-2-yl and amine groups on the same carbon atom significantly influences this conformational preference due to steric and electronic effects. DFT calculations can precisely model these low-energy conformations and the energy barriers between them, providing insight into the molecule's flexibility and shape. smolecule.com
Prediction of Reactivity and Reaction Pathways through Computational Modeling
Computational modeling is a powerful tool for predicting the chemical reactivity of this compound. researchgate.net Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and identifying reactive sites. wjarr.com In MEP maps, red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue-colored regions represent positive potential, indicating electron-deficient areas that are targets for nucleophilic attack. researchgate.net
For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are typically regions of high negative potential, making them likely sites for protonation and coordination with electrophiles. The amine group's hydrogen atoms would exhibit positive potential, making them potential hydrogen bond donors. wjarr.com
Frontier orbital analysis (HOMO and LUMO distribution) further clarifies reactivity. wuxibiology.com The locations of the HOMO and LUMO densities indicate the most probable sites for electrophilic and nucleophilic reactions, respectively. Computational models can simulate reaction pathways by calculating the transition state energies, helping to predict the most favorable mechanisms and products for various reactions. researchgate.netscirp.org
Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Validation with Experimental Data
Computational methods, especially DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. nih.govnih.gov
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing the calculated shifts with experimental spectra helps in the definitive assignment of signals to specific atoms in the molecule. researchgate.netresearchgate.net
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated computationally. nih.gov These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as N-H stretching of the amine group, C=N stretching of the pyrimidine ring, and C-H stretching of the cyclobutane ring. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.govresearchgate.net The calculated λmax values can be correlated with experimental spectra to understand the electronic structure and chromophores within the molecule.
Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data for a Generic Pyrimidine-Amine Structure
| Spectroscopic Data | Predicted Value (Computational) | Typical Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | ~3450, ~3350 | 3460, 3369 | N-H asymmetric & symmetric stretching nih.gov |
| ~1620 | 1600-1650 | C=N stretching (pyrimidine ring) | |
| ~2950 | 2900-3000 | C-H stretching (cyclobutane) | |
| ¹H NMR (ppm) | ~7.0-8.5 | 7.2-8.6 | Pyrimidine ring protons |
| ~5.0-6.0 | ~5.5 (broad) | -NH₂ protons | |
| ~1.8-2.5 | 1.9-2.6 | Cyclobutane ring protons |
| UV-Vis λmax (nm) | ~240-260 | ~250 | π → π* transition (pyrimidine ring) |
Note: These values are illustrative and based on data for analogous compounds. Precise values require specific experimental and computational studies on this compound.
Intermolecular Interactions and Crystal Packing Motifs (if relevant to solid state)
In the solid state, the arrangement of molecules, or crystal packing, is governed by intermolecular interactions. For compounds like this compound, hydrogen bonding is expected to be a dominant force in directing the crystal structure. nih.gov
Chemical Reactivity and Derivatization Strategies for 1 Pyrimidin 2 Yl Cyclobutan 1 Amine
Exploration of Amine Reactivity: Alkylation, Acylation, and Condensation Reactions
The primary amine group is a key site for derivatization due to its nucleophilicity. Standard transformations such as alkylation, acylation, and condensation are readily achievable, providing access to a wide range of functionalized analogs.
Alkylation: The primary amine can undergo mono- or di-alkylation with various alkyl halides. Recent strategies have also focused on "self-limiting alkylation" of N-aminopyridinium salts, which could be adapted to provide selective access to secondary amines. chemrxiv.org This approach overcomes the common challenge of over-alkylation that arises from the increased nucleophilicity of the product amine. chemrxiv.org
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) yields the corresponding amides. This transformation is typically robust and high-yielding, allowing for the introduction of a vast array of substituents.
Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). These intermediates can be subsequently reduced to form secondary amines. Condensation with dicarbonyl compounds or their equivalents can be employed to construct new heterocyclic rings. For instance, reaction with β-ketoesters could lead to the formation of pyrimidinone derivatives. The principles governing condensation reactions of aminopyrimidines with various electrophiles are well-established, providing a predictable framework for designing new synthetic pathways. rsc.org
| Reaction Type | Reagents | Product Class | Potential Utility |
| Alkylation | Alkyl Halides (R-X), Base | Secondary/Tertiary Amines | Modulation of basicity and lipophilicity |
| Acylation | Acyl Chlorides (RCOCl), Anhydrides | Amides | Introduction of diverse functional groups |
| Condensation | Aldehydes (RCHO), Ketones (RCOR') | Imines, Secondary Amines (post-reduction) | Building blocks for larger structures |
Pyrimidine (B1678525) Ring Functionalization and Modification Strategies
The pyrimidine ring, while electron-deficient, offers several avenues for functionalization.
C-H Functionalization: Direct C-H functionalization represents a modern and efficient approach to modifying the pyrimidine core. Recent advances have enabled site-selective amination at the C2 position of pyrimidines through the formation of pyrimidinyl iminium salt intermediates. researchgate.net Metalation strategies, for example using TMPZnX·LiX bases, have shown unprecedented regioselectivity for C2-zincation of the pyrimidine ring, allowing for subsequent trapping with various electrophiles like iodine or in palladium-catalyzed cross-coupling reactions. nih.gov
Deconstruction-Reconstruction Strategies: An innovative approach involves the conversion of the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved. nih.govresearchgate.net This "deconstruction" yields a three-carbon iminoenamine building block that can be "reconstructed" with various partners (e.g., amidines, hydrazines) to form new, diversified pyrimidines or even different heterocycles like pyridines and azoles. nih.govresearchgate.net
Substitution Reactions: While the parent pyrimidine ring is not highly activated for classical electrophilic aromatic substitution, pre-functionalized derivatives can undergo nucleophilic aromatic substitution (SNAr) if a suitable leaving group (e.g., a halogen) is present at the C4 or C6 positions.
| Strategy | Key Intermediates/Reagents | Outcome | Reference |
| C-H Zincation | TMPZnCl·LiCl | Regioselective functionalization at C2 | nih.gov |
| Deconstruction-Reconstruction | Tf₂O, anilines, various nucleophiles | Pyrimidine diversification, conversion to other heterocycles | nih.govresearchgate.net |
| Direct C-H Amination | Mechanism-based reagents | Site-selective introduction of amine groups at C2 | researchgate.net |
Cyclobutane (B1203170) Ring-Opening Reactions and Rearrangements
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under specific conditions, although it is more stable than cyclopropane. epfl.ch This reactivity can be harnessed for synthetic transformations.
Acid-Catalyzed Opening: Strong acids can promote the opening of the cyclobutane ring, typically leading to the formation of a stabilized carbocation that can be trapped by nucleophiles or undergo rearrangement.
Transition Metal-Catalyzed Reactions: Various transition metals can catalyze the cleavage of the C-C bonds within the cyclobutane ring. These reactions often proceed through metallacyclic intermediates and can be used to generate linear alkyl chains or participate in cycloaddition reactions.
Rearrangements: Under certain reaction conditions, such as diazotization of the amine with nitrous acid, the resulting unstable diazonium ion can lead to rearrangements. For simple cyclobutylamines, this can result in a mixture of products including cyclobutanol (B46151) and ring-contracted species like cyclopropylmethanol, indicating complex carbocation-mediated pathways. Similar reactivity would be expected for 1-(pyrimidin-2-yl)cyclobutan-1-amine, potentially leading to novel rearranged scaffolds. Intentional ring enlargements of cyclobutane systems, for example via a retro-benzilic acid rearrangement, have also been used in complex total synthesis. researchgate.net Thermally induced electrocyclic ring-opening reactions are also a known feature of certain cyclobutene (B1205218) derivatives. researchgate.net
Metal Complexation Studies and Ligand Design Principles
The presence of multiple nitrogen atoms—the two endocyclic nitrogens of the pyrimidine ring and the exocyclic primary amine—makes this compound an attractive candidate as a ligand in coordination chemistry.
The molecule can act as a monodentate, bidentate, or bridging ligand depending on the metal center, its coordination preferences, and the reaction conditions. The pyrimidine ring nitrogens (N1 and N3) and the primary amine nitrogen are all potential coordination sites. The structural similarity of the aminopyrimidine motif to nucleobases like purines makes it an excellent candidate for biomimetic chemistry studies. mdpi.com
Potential Coordination Modes:
Monodentate: Coordination through the most basic site, likely the primary amine or one of the less sterically hindered pyrimidine nitrogens.
Bidentate Chelation: The N1 of the pyrimidine and the exocyclic amine are suitably positioned to form a stable five-membered chelate ring with a metal ion. This is a common binding mode for 2-aminopyrimidine (B69317) derivatives.
Bridging: The ligand could bridge two metal centers, with one pyrimidine nitrogen coordinating to one metal and the other nitrogen or the amine group coordinating to a second metal.
Studies with related pyrimidine and triazolopyrimidine ligands have shown that they can coordinate to a variety of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II), often forming octahedral or square planar geometries. mdpi.comekb.eg The specific geometry and stoichiometry (e.g., 1:1 or 1:2 metal-to-ligand ratio) would be dictated by the metal's coordination number and the steric bulk of the ligand. ekb.eg
Formation of Novel Heterocyclic Systems Incorporating the this compound Moiety
The reactive handles on this compound can be utilized to construct new, fused, or appended heterocyclic systems. Such strategies significantly expand the chemical space accessible from this core scaffold.
From the Amine Group: The primary amine is a powerful nucleophile for building new rings.
Condensation with 1,3-Dicarbonyls: Reaction with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of new pyrimidine or pyridine (B92270) rings.
Reaction with Isothiocyanates: Treatment of the amine with isothiocyanates followed by intramolecular cyclization is a common route to fused heterocyclic systems like thiazoles or thiadiazoles. ekb.eg
From the Pyrimidine Ring:
Cycloaddition Reactions: If the pyrimidine ring is suitably activated, it can participate in [4+2] cycloaddition (Diels-Alder) reactions, leading to the formation of fused pyridopyrimidines. researchgate.net
Annulation via Substitution: By introducing reactive groups onto the pyrimidine ring (e.g., via the C-H functionalization methods described in section 6.2), subsequent intramolecular cyclization can be used to build fused rings, such as in the synthesis of imidazo[1,2-a]pyrimidines or pyrrolo[2,3-d]pyrimidines. rsc.orgmdpi.com The synthesis of various fused pyrimidines, including tetrazolopyrimidines and oxazolopyrimidines, often starts from a functionalized pyrimidine core. ekb.egresearchgate.netjchr.org
Regioselective and Chemoselective Transformations
Given the multiple reactive sites, achieving selectivity is a critical aspect of the synthetic chemistry of this compound.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.
Amine vs. Pyrimidine: The primary amine is significantly more nucleophilic and basic than the pyrimidine nitrogens. Therefore, reactions with electrophiles like acyl chlorides or alkyl halides under standard conditions will selectively occur at the amine. Protecting the amine group (e.g., as a carbamate) would be necessary to direct reactivity towards the pyrimidine ring.
Regioselectivity: This is particularly relevant for reactions on the pyrimidine ring.
N1 vs. N3: The two nitrogen atoms in the pyrimidine ring are electronically distinct. N-alkylation or coordination would likely show a preference for one site, influenced by steric hindrance from the cyclobutane group.
C4/C6 vs. C5: The carbon positions on the pyrimidine ring have different electronic densities. The C4 and C6 positions are more electron-deficient and susceptible to nucleophilic attack (if activated), while the C5 position is more akin to a standard aromatic C-H bond. Directed metalation techniques have proven highly effective in achieving regioselective functionalization of pyrimidines, often favoring the C2 or C6 positions depending on the directing group and base used. nih.gov For instance, iridium-catalyzed remote hydroamination has been developed for the regioselective functionalization of alkyl chains. nih.gov
Achieving high selectivity often requires careful choice of reagents, catalysts, and reaction conditions, including temperature and the use of coordinating or non-coordinating solvents. nih.gov
Applications and Advanced Materials Science Prospects of 1 Pyrimidin 2 Yl Cyclobutan 1 Amine Derivatives
Utilization as a Building Block in Complex Organic Synthesis
The 1-(pyrimidin-2-yl)cyclobutan-1-amine scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems. The 2-aminopyrimidine (B69317) motif is a structural subunit in numerous synthetic compounds with significant biological activities. mdpi.com The presence of a primary amine on a cyclobutane (B1203170) ring attached to a pyrimidine (B1678525) core offers multiple reactive sites for elaboration.
Researchers have developed various synthetic routes to create libraries of pyrimidine derivatives. nih.govmdpi.com These often involve reactions like Suzuki coupling and Buchwald-Hartwig amination to introduce aryl or heteroaryl moieties onto the pyrimidine ring. mdpi.com For instance, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using palladium catalysts, demonstrating the feasibility of modifying the pyrimidine core. mdpi.com The amine group of the cyclobutane moiety can undergo a wide range of transformations, including acylation, alkylation, and condensation reactions, to build larger molecular architectures.
The cyclobutane unit itself is a desirable feature in medicinal chemistry, and methods for synthesizing cyclobutane-derived building blocks are of significant interest. researchgate.net The combination of this carbocyclic ring with the pyrimidine heterocycle provides a rigid, three-dimensional structure that can be used to explore chemical space effectively. The synthesis of related structures, such as 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines, from 2-hydrazinopyrimidine (B184050) precursors highlights the utility of pyrimidine building blocks in constructing complex, polycyclic systems. researchgate.net
Table 1: Examples of Synthetic Transformations Involving Pyrimidine and Cyclobutane Scaffolds
| Reaction Type | Reagents/Catalysts | Product Class | Reference |
| Suzuki Coupling | Pd(II) complexes, Boronic acids | Aryl-substituted pyrimidines | mdpi.com |
| Buchwald-Hartwig Amination | Pd(II) complexes, Xantphos (B1684198) | N-Aryl pyrimidin-2-amines | mdpi.com |
| Hantzsch Condensation | Aryl chloromethyl ketones | Thiazolyl-hydrazinyl-pyrimidines | researchgate.net |
| Cyclization | Guanidine (B92328) hydrochloride | Substituted pyrimidin-2-amines | mdpi.com |
| [2+2] Photocycloaddition | Photosensitizer (e.g., thioxanthone) | Cyclobutane-based polyesters | nih.gov |
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct well-ordered, higher-level structures. Pyrimidine derivatives are excellent candidates for supramolecular assembly due to the presence of nitrogen atoms that can act as hydrogen bond acceptors and the aromatic nature of the ring which facilitates π–π stacking. researchgate.netresearchgate.net
Derivatives of this compound possess key features for self-assembly:
Hydrogen Bonding: The primary amine on the cyclobutane ring and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively. This can lead to the formation of predictable patterns, such as heterodimeric R²₂(8) synthons, which are common in co-crystals of pyrimidine derivatives. researchgate.netresearchgate.net
π–π Stacking: The electron-deficient pyrimidine ring can engage in offset or face-to-face π–π stacking interactions, which help to stabilize the crystal structures of its derivatives. researchgate.net
Host-Guest Chemistry: The cyclobutane moiety can participate in host-guest interactions. For example, cyclobutane-containing cucurbiturils have been shown to form self-assembled structures with aromatic amines. researchgate.net
The combination of these interactions can be used to design co-crystals or self-assembled materials with specific architectures and properties. researchgate.netresearchgate.net The controlled self-assembly of functionalized alkenes has been used to create cyclobutane products stereoselectively within a crystalline solid, demonstrating the power of supramolecular principles to guide organic synthesis. researchgate.net
Application as a Ligand in Catalysis
The structure of this compound, featuring both an amine and a pyrimidine ring, makes it an attractive candidate for use as a bidentate ligand in catalysis. The nitrogen atoms from both the amine group and the pyrimidine ring can coordinate to a metal center, forming a stable chelate ring.
Pyridine (B92270) and pyrazine (B50134) amides, which are structurally related to pyrimidine-amines, are known to be versatile ditopic ligands in coordination chemistry, particularly with copper(II). mdpi.com Similarly, pyrimidine-phosphine derivatives have been successfully used as P,N-ligands to synthesize copper(I) coordination polymers. researchgate.netresearchgate.net
Potential applications in catalysis include:
Asymmetric Catalysis: By introducing chiral centers into the cyclobutane ring or by modifying the amine group with a chiral auxiliary, derivatives of this compound could be developed as chiral ligands. These ligands could induce enantioselectivity in metal-catalyzed reactions.
Organocatalysis: The primary amine group itself can function as an organocatalyst, for example, in enamine or iminium ion catalysis, for carrying out various organic transformations.
The rigid cyclobutane backbone can influence the geometry and steric environment around the coordinated metal, potentially leading to high selectivity in catalytic processes.
Integration into Polymer Architectures or Dendrimers
The bifunctional nature of this compound derivatives makes them suitable monomers for incorporation into polymers or as core/branching units in dendrimers.
Linear Polymers: The primary amine can react with difunctional monomers (e.g., diacyl chlorides or diepoxides) in step-growth polymerization to form polyamides or other condensation polymers. The pyrimidine-cyclobutane moiety would be incorporated as a repeating unit in the polymer backbone, imparting specific properties such as rigidity and thermal stability.
Cyclobutane-based Polymers: Solution-state [2+2] photocycloadditions are a promising method for preparing cyclobutane polymers from suitable diene monomers. nih.gov While not directly applicable to the parent amine, derivatives with appropriate olefinic groups could be designed to undergo such photopolymerization.
Dendrimers: Dendrimers are perfectly branched, monodisperse macromolecules. thno.orgnih.gov Polyamidoamine (PAMAM) dendrimers, for example, are built from amine and amide functionalities. core.ac.uk The this compound structure could potentially be used as a core molecule or, after modification to introduce additional reactive sites, as a building block for successive generations in dendrimer synthesis. The presence of multiple functional groups allows for the attachment of various molecules to the dendrimer periphery. researchgate.net
Table 2: Potential Polymer Architectures Incorporating the this compound Scaffold
| Polymer Type | Method of Integration | Potential Properties | Reference Context |
| Polyamides | Step-growth polymerization via the amine group | Increased rigidity, thermal stability | nih.gov |
| Photopolymers | [2+2] photocycloaddition of derivatized monomers | Controlled architecture, sustainability | nih.gov |
| Dendrimers | Use as a core or branching unit | High functionality, defined nanostructure | thno.orgcore.ac.uk |
Role in Advanced Materials Development
The ability of this compound derivatives to act as ligands for metal ions opens pathways for the creation of advanced materials like coordination polymers and metal-organic frameworks (MOFs).
Coordination Polymers: These are materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The ditopic nature of the pyrimidine-amine ligand can bridge metal centers to form 1D, 2D, or 3D networks. mdpi.com Zinc(II) coordination polymers have been constructed using tetrakis(4-pyridyl)cyclobutane as a linker, demonstrating the utility of cyclobutane scaffolds in building extended frameworks. sci-hub.box
Luminescent Materials: Copper(I) and other d¹⁰ metal complexes with N-heterocyclic ligands are known for their interesting photophysical properties. researchgate.netresearchgate.net For example, a 1D coordination polymer of copper(I) iodide with a 2-(diphenylphosphino)pyrimidine (B12568381) ligand exhibits broad-band photoluminescence. researchgate.netresearchgate.net By analogy, coordination polymers based on this compound could be designed as novel luminescent materials for applications in sensing, lighting, or optoelectronics.
Smart Materials: The integration of these molecules into polymers could lead to materials that respond to external stimuli such as pH, temperature, or the presence of metal ions, due to the responsive nature of the amine and pyrimidine groups.
The synthesis of these advanced materials leverages the specific coordination geometries and intermolecular interactions dictated by the molecular structure of the pyrimidine-cyclobutane ligand.
Future Research Directions and Unaddressed Challenges Pertaining to 1 Pyrimidin 2 Yl Cyclobutan 1 Amine
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic strategies for pyrimidine-amine derivatives often involve multi-step processes that may not be optimal in terms of environmental impact or large-scale production efficiency. Future research should prioritize the development of greener and more atom-economical synthetic methodologies. Key areas for investigation include:
One-Pot Multicomponent Reactions: Designing a one-pot synthesis where the cyclobutane (B1203170) ring, pyrimidine (B1678525) core, and amine functionality are assembled in a single, convergent step would significantly improve efficiency. This approach minimizes intermediate isolation and purification steps, reducing solvent waste and energy consumption.
Catalytic Approaches: The use of transition-metal or organocatalysis could provide milder and more selective reaction pathways. For instance, developing catalytic C-H activation methods to directly couple a cyclobutane precursor with a pyrimidine ring would be a major advancement over traditional cross-coupling reactions.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters, improve safety for handling reactive intermediates, and facilitate easier scalability. google.com This is particularly relevant for overcoming challenges associated with exothermic reactions or unstable intermediates that can hinder large-scale batch production.
| Synthesis Strategy | Potential Advantages | Key Challenges |
| Multicomponent Reactions | Higher efficiency, reduced waste, lower costs | Identifying compatible starting materials and reaction conditions |
| Advanced Catalysis | Milder conditions, high selectivity, lower energy use | Catalyst cost and stability, substrate scope limitations |
| Continuous Flow Chemistry | Enhanced safety, precise process control, seamless scalability | Initial equipment investment, potential for channel clogging |
Exploration of Untapped Reactivity Profiles and Novel Transformations
The chemical reactivity of 1-(pyrimidin-2-yl)cyclobutan-1-amine is not yet fully explored. The molecule possesses multiple reactive sites: the nucleophilic primary amine, the electron-deficient pyrimidine ring, and the strained cyclobutane ring. Future work should aim to uncover novel transformations.
Pyrimidine Ring Functionalization: While substitutions on pyrimidine rings are known, exploring late-stage functionalization of the this compound core could rapidly generate diverse libraries of compounds. This includes exploring photocatalyzed reactions or novel ring transformations induced by specific substituents. rsc.org
Amine Group Derivatization: The primary amine serves as a versatile handle for introducing a wide array of functional groups through reactions like acylation, reductive amination, or diazo-transfer reactions. researchgate.net Research into novel derivatization reactions could yield compounds with unique properties.
Cyclobutane Ring Opening: The inherent strain of the cyclobutane ring could be exploited in ring-opening reactions to generate novel acyclic or larger ring structures, providing access to entirely new chemical scaffolds that are not easily accessible through other means.
Advanced Computational Modeling for Complex Reactivity and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the behavior of molecules and guiding experimental work. Applying these methods to this compound can accelerate discovery.
Reactivity Prediction: DFT calculations can determine global and local reactivity descriptors, such as HOMO-LUMO energy gaps, chemical hardness, electrophilicity indices, and Fukui functions. wjarr.comnih.gov These parameters can predict the most likely sites for nucleophilic or electrophilic attack, helping to design new reactions and understand unexpected outcomes. researchgate.net
Property Simulation: Computational models can predict physicochemical properties, molecular interactions with biological targets, and the electronic properties relevant to materials science. researchgate.net For example, molecular docking studies can predict binding modes to protein targets, while time-dependent DFT (TD-DFT) can predict optical properties for potential use in functional materials.
| DFT-Calculated Descriptor | Predicted Molecular Property | Potential Application |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity and stability; lower gap implies higher reactivity. wjarr.com | Guiding the design of novel chemical reactions. |
| Molecular Electrostatic Potential (MEP) | Electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Predicting non-covalent interactions and reaction sites. |
| Chemical Hardness (η) | Resistance to change in electron configuration; stability. wjarr.com | Assessing molecular stability under different conditions. |
| Electrophilicity Index (ω) | The ability of a molecule to accept electrons. wjarr.com | Comparing the electrophilic nature of different derivatives. |
Integration into Novel Functional Systems and Materials with Tunable Properties
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The bidentate chelation potential of the pyrimidine ring can be used to construct novel MOFs. By modifying the substituents on the cyclobutane or pyrimidine rings, it may be possible to tune the porosity, stability, and functional properties (e.g., catalytic activity, gas sorption) of these materials.
Organic Electronics: Pyrimidine-containing compounds are known to have applications in organic electronics. Future research could explore the incorporation of the this compound scaffold into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where its electronic properties could be finely tuned.
Overcoming Synthetic and Methodological Bottlenecks for Scalable Production
Transitioning a compound from laboratory-scale synthesis to industrial production often reveals significant challenges. For this compound, several potential bottlenecks must be addressed.
Starting Material Availability: The availability and cost of substituted cyclobutane precursors can be a major limiting factor for large-scale synthesis. Developing more efficient routes to these key starting materials is essential.
Purification Challenges: The polarity of the amine group can make purification by traditional column chromatography difficult and costly on a large scale. Developing scalable, chromatography-free purification methods, such as crystallization or salt formation, is a critical challenge. nih.gov
Process Safety: Some synthetic routes to complex amines may involve hazardous reagents or thermally unstable intermediates. researchgate.net A thorough process safety evaluation is required to identify and mitigate these risks, potentially necessitating the development of entirely new, safer synthetic pathways for scalable production. google.com The development of robust, reproducible, and high-yielding procedures that avoid chromatographic purification is a key goal for making such compounds readily available for advanced applications. nih.gov
Q & A
What are the recommended methods for synthesizing and characterizing 1-(Pyrimidin-2-yl)cyclobutan-1-amine?
Basic Question
Answer:
Synthesis typically involves coupling pyrimidine derivatives with cyclobutane precursors under controlled conditions (e.g., nucleophilic substitution or cycloaddition reactions). Characterization relies on:
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, single-crystal studies at 110 K achieved an R factor of 0.068, confirming bond lengths and angles .
- NMR spectroscopy : Assigns proton environments (e.g., cyclobutane protons resonate between δ 2.5–3.5 ppm) .
- HPLC : Validates purity (>98%) using reverse-phase columns and UV detection .
How can computational modeling optimize the design of this compound derivatives?
Advanced Question
Answer:
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent effects. Molecular dynamics simulations assess conformational stability in solvent environments, leveraging structural data from X-ray studies .
What analytical techniques are critical for confirming the compound’s purity and structural integrity?
Basic Question
Answer:
- NMR : Detects impurities via signal multiplicity and integration.
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS in positive ion mode).
- X-ray diffraction : Validates crystal packing and hydrogen-bonding motifs .
What strategies elucidate structure-activity relationships (SAR) for this compound in biological systems?
Advanced Question
Answer:
- Bioisosteric replacement : Modify the cyclobutane or pyrimidine ring to assess binding affinity changes.
- Kinetic assays : Measure inhibition constants (Ki) against target enzymes or receptors. Reference piperidine-based SAR frameworks for analogous systems .
How should researchers resolve contradictions in solubility or reactivity data?
Basic Question
Answer:
- Replicate experiments : Use standardized solvents (e.g., DMSO for solubility tests).
- Cross-validate methods : Compare NMR, HPLC, and UV-Vis data to rule out artifacts .
What safety protocols are essential for handling this compound in labs?
Basic Question
Answer:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers at 4°C, away from oxidizers .
How does environmental pH or temperature affect the compound’s stability?
Advanced Question
Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 150°C).
- pH stability studies : Monitor degradation via HPLC under acidic (pH 2) vs. alkaline (pH 12) conditions .
Can this compound serve as a fluorescent sensor for metal ions?
Advanced Question
Answer:
Functionalize the pyrimidine ring with fluorophores (e.g., dansyl groups). Test selectivity for metal ions (e.g., Pb²⁺) via fluorescence quenching or enhancement, referencing pyridine-based sensor designs .
What role does co-crystallization play in studying its intermolecular interactions?
Advanced Question
Answer:
Co-crystallize with carboxylic acids (e.g., 1-phenylcyclopentane-1-carboxylic acid) to analyze hydrogen-bonding networks. Use X-ray data to identify π-π stacking or van der Waals contacts .
How is this compound applied in medicinal chemistry or drug discovery?
Basic Question
Answer:
As a scaffold for kinase inhibitors or GPCR modulators. Optimize bioavailability via logP measurements and cytochrome P450 metabolism assays, drawing parallels to piperidine-based drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
